Myelin Basic Protein (87-99) Acetate

Description

Autoantigenic Significance of Myelin Basic Protein (MBP) in Neuroinflammatory Disorders

Role in Central Nervous System Autoimmune Pathogenesis

The prevailing theory behind the pathogenesis of MS suggests that in genetically susceptible individuals, an abnormal immune response is triggered, leading to an attack on the CNS. nih.gov Myelin Basic Protein is considered a primary candidate autoantigen in this process. researchgate.netnih.gov The destruction of the myelin sheath, a hallmark of demyelinating diseases, results in impaired nerve conduction and the various neurological symptoms associated with these conditions. nih.gov In MS, inflammation in the CNS leads to an immune-mediated assault on the myelin sheath, causing its deterioration. nih.gov While the precise role of MBP as the primary antigen in human MS is still under investigation, its involvement in myelin formation and maintenance links it closely to the disease. researchgate.net

Immunodominant Epitopes and Experimental Autoimmune Encephalomyelitis (EAE) Induction

To study the mechanisms of autoimmune neuroinflammation, researchers utilize animal models, with Experimental Autoimmune Encephalomyelitis (EAE) being the most widely used model for MS. goat-anti-rabbit.com EAE can be induced in susceptible animal models by immunization with myelin antigens or by the transfer of encephalitogenic T cells. researchgate.net This process mimics key features of MS, including CNS inflammation, demyelination, and neurological deficits. goat-anti-rabbit.com

Within MBP, certain regions, known as immunodominant epitopes, are more likely to be recognized by the immune system and trigger an autoimmune response. The MBP(87-99) peptide is a well-established immunodominant and encephalitogenic epitope, meaning it can induce EAE in susceptible animal strains. goat-anti-mouse.comgoat-anti-rabbit.com Its ability to consistently induce T-cell mediated autoimmunity makes it an invaluable tool for studying disease pathogenesis and for evaluating potential immunomodulatory therapies. goat-anti-mouse.com

| Animal Model | Encephalitogenic MBP Epitope(s) |

| Lewis Rats | MBP(72-85) nih.govilo.org |

| SJL/J Mice | MBP(87-99) nih.gov |

| Biozzi ABH (H-2Ag7) mice | MBP(12-26), MBP(21-35) amsterdamumc.nl |

Identification and Characterization of the MBP(87-99) Encephalitogenic Epitope

The MBP(87-99) peptide has been extensively studied to understand how it initiates an autoimmune response at the molecular level.

Core Motif and T-cell Receptor (TCR) Recognition

The interaction between an antigen, the Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells, and the T-cell receptor (TCR) is a critical step in the activation of T cells. For the MBP(87-99) epitope, specific amino acid residues are crucial for this interaction. Studies have identified that amino acids at positions 91 (Lysine) and 96 (Proline) of the MBP(87-99) sequence are critical anchors for the T-cell receptor. ilo.orgmdpi.com The formation of a stable trimolecular complex between the TCR, the peptide antigen, and the MHC molecule is necessary for the stimulation of encephalitogenic T cells that are implicated in the pathology of EAE and MS. ilo.orgmdpi.com

Molecular modeling and spectroscopic studies have been employed to understand the conformational properties of MBP(87-99) and its analogues when they bind to MHC molecules and interact with TCRs. acs.orgmdpi.com These studies have revealed that the specific orientation of key amino acid residues, such as Phenylalanine at position 89, is crucial for T-cell activation. acs.orgmdpi.com

Association with Autoimmune Responses in the Context of Multiple Sclerosis (MS)

The MBP(87-99) epitope is not only a tool for inducing EAE in animal models but is also relevant to the human disease, multiple sclerosis. goat-anti-mouse.com T cells that are reactive to the MBP(87-99) epitope have been identified in the blood and cerebrospinal fluid of MS patients. nih.gov This peptide is recognized as a major antigenic component implicated in the pathophysiology of MS. rndsystems.comtocris.com

The MBP(87-99) peptide is presented by the human leukocyte antigen (HLA) class II molecule HLA-DR2, which is strongly associated with a genetic predisposition to MS. goat-anti-mouse.com The ability of MBP(87-99) to be presented by this MS-associated HLA molecule further strengthens its link to the disease. Research using altered peptide ligands (APLs) of MBP(87-99), where key amino acids are substituted, has shown that these modifications can alter T-cell responses, ranging from reduced activation to the induction of anergy (a state of T-cell unresponsiveness). nih.gov This highlights the potential for developing peptide-based immunotherapies for MS that target the trimolecular interaction between the MBP(87-99) epitope, HLA-DR2, and the autoreactive T-cell receptor.

Structure

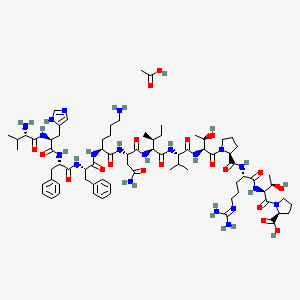

2D Structure

Properties

Molecular Formula |

C76H118N20O19 |

|---|---|

Molecular Weight |

1615.9 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C74H114N20O17.C2H4O2/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3;1-2(3)4/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81);1H3,(H,3,4)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-;/m0./s1 |

InChI Key |

PUDBAMPCZZUCLI-XVWGFEIOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Immunological Mechanisms Mediated by Myelin Basic Protein 87 99 Acetate

T-cell Activation and Proliferation Profiles

Myelin Basic Protein (87-99) acetate (B1210297) is a potent activator of specific T-cell populations, leading to their proliferation and the initiation of an inflammatory cascade. This activation is highly specific and results in a distinct cytokine profile characteristic of a pro-inflammatory immune response.

MBP(87-99) acetate stimulates robust proliferative responses primarily in CD4+ T-cells. goat-anti-rabbit.com These T-cells are central to the autoimmune process in MS and EAE. goat-anti-rabbit.com The specificity of this response is dictated by the interaction between the T-cell receptor (TCR) on CD4+ T-cells and the MBP(87-99) peptide presented by antigen-presenting cells (APCs). mdpi.com Studies have shown that T-cells specific for the MBP(87-99) epitope can be isolated from the blood and cerebrospinal fluid of MS patients. nih.gov The defined sequence of MBP(87-99) allows for precise mapping of T-cell epitopes and the characterization of these autoreactive T-cell clones. goat-anti-rabbit.com

Mutations at key positions within the MBP(87-99) sequence can significantly alter T-cell responses. For instance, substitutions at positions 91 and 96, which are crucial for TCR contact, can lead to altered T-cell activation and can even inhibit the development of EAE. uaeu.ac.aenih.gov This highlights the high degree of specificity in the recognition of the MBP(87-99) peptide by CD4+ T-cells.

Upon activation by MBP(87-99) acetate, CD4+ T-cells differentiate into specific effector subsets characterized by their cytokine secretion profiles. The response to MBP(87-99) is predominantly a T helper 1 (Th1) polarized response. This is characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

IFN-γ is a hallmark cytokine of the Th1 lineage and plays a critical role in the pathogenesis of EAE by activating macrophages and enhancing the expression of Major Histocompatibility Complex (MHC) molecules. uaeu.ac.aenih.gov Similarly, TNF-α is a potent pro-inflammatory cytokine that contributes to the inflammation and demyelination seen in the central nervous system. nih.gov Studies have demonstrated that immunization with MBP(87-99) leads to high levels of IFN-γ production. nih.gov Furthermore, altered peptide ligands of MBP(87-99) have been shown to modulate these cytokine responses, with some variants leading to a decrease in IFN-γ and TNF-α production. nih.gov This underscores the capacity of the native MBP(87-99) peptide to drive a strong Th1-mediated inflammatory response.

Table 1: Cytokine Profile of T-cells Activated by MBP(87-99) Acetate

| Cytokine | Predominant Effect | Associated T-cell Subset | Reference |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Pro-inflammatory | Th1 | mdpi.comnih.govnih.govnih.govuoa.group.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Th1 | nih.gov |

Antigen Presentation and Major Histocompatibility Complex (MHC) Interactions

The presentation of MBP(87-99) acetate to T-cells is a critical step in initiating the autoimmune response and is mediated by MHC class II molecules on the surface of APCs. The binding affinity and specificity of the peptide to these MHC molecules are key determinants of its immunogenicity.

MBP(87-99) binds to several MHC class II alleles that are associated with susceptibility to MS and EAE. In humans, the peptide has been shown to bind to HLA-DR2 and HLA-DR4. neurology.orgmdpi.com The HLA-DR2b (DRA, DRB1*1501) allele, in particular, has been crystallized in complex with an MBP peptide, providing a structural basis for this interaction. uoa.gr

In murine models of EAE, the MBP(87-99) epitope binds with high affinity to the I-As molecule in the SJL/J mouse strain. nih.gov The minimal epitope required for binding in this strain includes the 87-99 sequence. nih.gov The ability of MBP(87-99) to bind to these specific MHC class II molecules is a crucial factor in its encephalitogenic potential. goat-anti-rabbit.com

The interaction between MBP(87-99) and MHC class II molecules is stabilized by specific amino acid residues within the peptide that anchor it into the binding groove of the MHC molecule. Molecular modeling and structural studies have identified several key anchor residues. uoa.gr

For the binding of MBP peptides to HLA-DR2b, Phenylalanine at position 90 (Phe90) has been identified as a primary anchor residue, fitting into the P4 pocket of the MHC molecule. uoa.gr Asparagine at position 92 (Asn92) serves as a secondary anchor, binding to the P6 pocket. uoa.gr Other residues, such as Isoleucine at position 93 (Ile93) and Valine at position 94 (Val94), also contribute to the binding by interacting with other pockets within the MHC groove. nih.govuoa.gr These anchor residues are critical for the stable presentation of the MBP(87-99) peptide to T-cells.

Table 2: Key MHC Anchor Residues of MBP(87-99)

| Residue Position | Amino Acid | MHC Pocket Interaction | Reference |

|---|---|---|---|

| 90 | Phenylalanine (Phe) | P4 | uoa.gr |

| 92 | Asparagine (Asn) | P6 | uoa.gr |

| 93 | Isoleucine (Ile) | P7 | uoa.gr |

| 94 | Valine (Val) | - | nih.gov |

T-cell Receptor (TCR) Engagement Dynamics

The final step in the initiation of the T-cell response is the engagement of the TCR with the peptide-MHC complex. The dynamics of this interaction determine the strength and nature of the downstream signaling cascade that leads to T-cell activation and proliferation.

The trimolecular complex formed by the MBP(87-99) peptide, the MHC class II molecule, and the TCR is essential for the stimulation of encephalitogenic T-cells. mdpi.com Specific residues within the MBP(87-99) peptide have been identified as being critical for TCR contact. These include Lysine at position 91 (Lys91) and Proline at position 96 (Pro96). nih.govnih.gov Alterations to these TCR contact residues can significantly impact the T-cell response, potentially leading to T-cell antagonism or an altered cytokine profile. nih.govnih.gov

Molecular modeling studies have suggested that the side chains of residues at positions 91 and 96 are exposed and available to make contact with the TCR. nih.gov The strength and duration of the TCR binding to the MBP(87-99)-MHC complex are correlated with the ability of the complex to activate the T-cell. uoa.gr The specific conformation of the MBP(87-99) peptide when bound to the MHC molecule is therefore crucial for effective TCR engagement and the subsequent triggering of the autoimmune response.

Critical TCR Contact Residues (e.g., Lys91, Thr95, Pro96)

The interaction between the Myelin Basic Protein (87-99) peptide, when presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, and the T-cell receptor (TCR) is a highly specific event. This specificity is determined by key amino acid residues within the peptide that make direct contact with the TCR. For the Myelin Basic Protein (87-99) epitope, extensive research has identified several of these critical TCR contact residues. nih.gov

Studies have pinpointed that amino acids Lysine (Lys) at position 91, Threonine (Thr) at position 95, and Proline (Pro) at position 96 are crucial for the interaction with the T-cell receptor. nih.govnih.gov These residues are considered primary anchors for TCR binding and are essential for the activation of encephalitogenic T-cells. mdpi.com The modification of these critical contact residues can dramatically alter the nature of the T-cell response. Such modified peptides are known as altered peptide ligands (APLs). nih.govrupress.org

For instance, substitutions at positions 91 and 96 have been shown to create APLs that can modulate the immune response. nih.govnih.gov These APLs, despite being similar to the native peptide, can induce different signaling outcomes upon binding to the TCR. nih.gov The ability to identify and modify these critical TCR contact residues has opened avenues for designing synthetic peptides that can influence the autoimmune response, potentially shifting it from a pathogenic to a non-pathogenic or even a regulatory phenotype. nih.govnih.gov

| Position in MBP (87-99) | Amino Acid | Role in TCR Interaction | Impact of Substitution |

|---|---|---|---|

| 91 | Lysine (Lys) | Primary TCR contact residue | Can create altered peptide ligands that modulate T-cell response. nih.govnih.gov |

| 95 | Threonine (Thr) | TCR contact residue | Modifications can influence T-cell activation. nih.gov |

| 96 | Proline (Pro) | Primary TCR contact residue | Substitutions can lead to altered T-cell signaling and function. nih.govnih.gov |

Modulation of TCR Signaling Pathways and Downmodulation

The engagement of the TCR by the Myelin Basic Protein (87-99) peptide initiates a cascade of intracellular signaling events that dictate the T-cell's fate and function. However, altered peptide ligands (APLs) of MBP (87-99), with modifications in the critical TCR contact residues, can modulate these signaling pathways, leading to a range of outcomes from full activation to partial activation, anergy (a state of non-responsiveness), or even TCR antagonism. nih.gov

One of the key mechanisms by which APLs exert their immunomodulatory effects is by delivering a qualitatively different signal to the T-cell. This can manifest as reduced tyrosine phosphorylation of the TCR ζ-chain, a critical early step in the TCR signaling cascade. nih.gov This altered signaling can lead to a state of T-cell anergy, where the T-cell becomes refractory to subsequent stimulation by the native peptide. nih.gov

Furthermore, the modulation of TCR signaling by APLs can lead to a shift in the cytokine profile of the responding T-cells. For example, while the native MBP (87-99) peptide often elicits a pro-inflammatory Th1 response, characterized by the production of interferon-gamma (IFN-γ), certain APLs can deviate the immune response towards an anti-inflammatory Th2 phenotype, with the secretion of cytokines like interleukin-4 (IL-4). nih.govnih.gov This cytokine shift is a significant aspect of the immunomodulatory potential of these altered peptides. nih.gov

| Modulatory Mechanism | Description | Functional Outcome |

|---|---|---|

| TCR Antagonism | APL binds to the MHC-TCR complex but fails to induce a productive signal, thereby blocking the binding of the native peptide. nih.gov | Inhibition of T-cell activation. |

| Partial Agonism | APL induces a partial or altered signal, leading to an incomplete T-cell activation. | Altered cytokine production and reduced proliferative response. |

| Anergy Induction | APL engagement of the TCR leads to a state of T-cell non-responsiveness. nih.gov | T-cells are unable to respond to subsequent encounters with the native antigen. |

| Cytokine Profile Shift | Modulation of signaling pathways leads to a change in the type of cytokines produced by the T-cell (e.g., from Th1 to Th2). nih.govnih.gov | Shift from a pro-inflammatory to an anti-inflammatory immune response. |

| TCR Downmodulation | Internalization of TCRs from the T-cell surface following engagement with an APL. esmed.org | Reduced sensitivity to the antigen. |

Molecular Design and Immunomodulatory Effects of Myelin Basic Protein 87 99 Altered Peptide Ligands Apls

Synthetic Methodologies for MBP(87-99) Peptide Analogues

The generation of MBP(87-99) peptide analogues relies on precise chemical synthesis techniques that allow for the creation of both linear and structurally constrained cyclic peptides.

Solid-Phase Peptide Synthesis (SPPS) Techniques (e.g., Fmoc/tBu Methodology)

The primary method for producing MBP(87-99) and its analogues is Solid-Phase Peptide Synthesis (SPPS). mdpi.comresearchgate.net The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology is commonly employed for this purpose. mdpi.comresearchgate.netnih.govnih.govnih.gov This strategy involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, such as the 2-chlorotrityl chloride (CLTR-Cl) resin. mdpi.comnih.govnih.govnih.gov

The process begins with the attachment of the first Nα-Fmoc protected amino acid to the resin. researchgate.net The temporary Fmoc protecting group on the α-amino group is then removed, allowing the next protected amino acid to be coupled. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The acid-labile tert-butyl groups serve as permanent protecting groups for reactive amino acid side chains, preventing unwanted side reactions. Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to yield a final product of high purity (>95%). nih.gov

Strategies for Cyclic Peptide Synthesis and Analogues

To enhance stability and conformational rigidity, linear MBP(87-99) APLs are often converted into cyclic analogues. mdpi.comuoa.grnih.gov Cyclization can increase resistance to proteolytic degradation and lock the peptide into a specific bioactive conformation. nih.govmdpi.com

The synthesis of cyclic peptides also utilizes SPPS to first assemble the linear precursor. mdpi.comnih.govnih.gov After the linear peptide is cleaved from the resin, a cyclization reaction is performed in solution. A common strategy is to form an amide bond between the N-terminal and C-terminal ends of the peptide. uoa.gr This "head-to-tail" cyclization creates a continuous peptide backbone. Various cyclic analogues of MBP(87-99) APLs, such as cyclo(91–99)[Ala⁹⁶]MBP₈₇₋₉₉ and cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉, have been successfully synthesized and studied for their immunomodulatory properties. mdpi.comnih.govnih.gov

Impact of Amino Acid Substitutions on Immunological Functionality

Modifications to the amino acid sequence of MBP(87-99), particularly at residues that interact with the T-cell receptor (TCR), can profoundly alter its immunological function. nih.gov The native MBP(87-99) sequence contains key TCR contact residues at positions Lysine⁹¹ (K⁹¹) and Proline⁹⁶ (P⁹⁶). mdpi.comnih.govnih.gov

Single-Site Alterations and Their Immunomodulatory Effects (e.g., [A91]MBP87-99, [A95]MBP87-99, [A96]MBP87-99, [A97]MBP87-99)

Substituting a single amino acid in the MBP(87-99) sequence can convert the peptide from an agonist that activates pathogenic T-cells into an antagonist or a partial agonist with therapeutic potential. Alanine (B10760859) scanning, where individual amino acids are replaced by alanine, is a common technique to probe the function of specific residues.

Single alanine substitutions at positions 91, 95, or 96 have been shown to antagonize T-cell responses in vitro. nih.gov

[A91]MBP87-99 : This analogue has demonstrated the ability to prevent and reverse clinical signs of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis, in Lewis rats. nih.gov It acts as a partial agonist and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ). nih.gov

[A96]MBP87-99 : This APL has also been shown to prevent and reverse EAE. nih.gov Its therapeutic effect is linked to the promotion of interleukin-4 (IL-4) secretion, an anti-inflammatory cytokine. nih.gov

[A95]MBP87-99 : Along with [A96]MBP87-99, this analogue was found to be highly effective at antagonizing T-cell responses in laboratory settings. nih.gov

[A97]MBP87-99 : In contrast to the other single-site alterations, this peptide acts as a "superagonist," leading to the deletion of T-cells that respond to the native MBP(87-99) peptide. nih.gov

| Analogue | Observed Immunomodulatory Effect | Key Research Finding |

|---|---|---|

| [A91]MBP87-99 | Partial Agonist / Antagonist | Prevents and reverses EAE in Lewis rats; reduces TNF-α and IFN-γ production. nih.gov |

| [A95]MBP87-99 | Antagonist | Effective at antagonizing T-cell responses in vitro. nih.gov |

| [A96]MBP87-99 | Antagonist | Prevents and reverses EAE; increases the IL-4 to TNF-α ratio. nih.gov |

| [A97]MBP87-99 | Superagonist | Causes deletion of MBP(87-99)-specific T-cells. nih.gov |

Multi-Site Alterations and Enhanced Immunoregulation (e.g., [R91, A96]MBP87-99, [A91, A96]MBP87-99)

Combining multiple amino acid substitutions can lead to APLs with enhanced or distinct immunoregulatory properties. Double-mutant analogues, where the critical TCR contact residues K⁹¹ and P⁹⁶ are replaced, have been extensively studied. nih.govnih.gov

[R91, A96]MBP87-99 : This double-mutant APL has been shown to inhibit EAE induced by the native peptide in Lewis rats. nih.gov It increases the ratio of Th2 (anti-inflammatory) to Th1 (pro-inflammatory) cytokines and suppresses the proliferation of CD4⁺ T-cells from multiple sclerosis patients in vitro. nih.gov

[A91, A96]MBP87-99 : This analogue is particularly effective at diverting the immune response from a Th1 to a Th2 phenotype. nih.govnih.gov When conjugated to a carrier molecule, it elicits high levels of IL-4 without inducing IFN-γ-secreting T-cells. nih.govnih.gov The cyclic version, cyclo(87–99)[Ala⁹¹,⁹⁶]MBP₈₇₋₉₉, also promotes Th2 cell-type responses. nih.govfigshare.com

| Analogue | Substitutions | Observed Immunomodulatory Effect | Key Research Finding |

|---|---|---|---|

| [R91, A96]MBP87-99 | K91→R, P96→A | Enhanced Th2 Response / Antagonist | Inhibits EAE and increases the Th2/Th1 cytokine ratio in vitro. nih.gov |

| [A91, A96]MBP87-99 | K91→A, P96→A | Strong Th2 Skewing / Antagonist | Diverts immune response to Th2, eliciting high levels of IL-4 and no IFN-γ. nih.govnih.gov |

| cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP₈₇₋₉₉ | K91→R, P96→A (Cyclic) | Potent EAE Inhibitor | Highly effective in preventing the onset and development of EAE clinical symptoms. mdpi.comnih.gov |

Immunological Mechanisms of APL Action

The immunomodulatory effects of MBP(87-99) APLs stem from their ability to alter the outcome of the interaction between the T-cell receptor, the peptide, and the Major Histocompatibility Complex (MHC) class II molecule. nih.govrupress.org The primary mechanism is the induction of T-cell tolerance or a shift in the cytokine profile of responding T-cells from a pathogenic Th1 response to a protective Th2 response. nih.govnih.gov

APLs can function as TCR antagonists, where they bind to the MHC molecule and are recognized by the TCR but fail to deliver a full activation signal, thereby blocking the activation by the native peptide. mdpi.com Alternatively, they can act as partial agonists, delivering a weak or altered signal that leads to a different functional outcome, such as anergy (a state of non-responsiveness) or cytokine switching. nih.gov

A crucial aspect of this immunoregulation is the deviation of the immune response from a Th1 profile, characterized by inflammatory cytokines like IFN-γ and TNF-α, to a Th2 profile, dominated by anti-inflammatory cytokines like IL-4, IL-10, and IL-13. nih.gov IL-4, for instance, is a potent inhibitor of TNF-α and can suppress EAE. nih.gov By replacing key TCR contact residues, APLs like [A91, A96]MBP87-99 can effectively promote this Th1-to-Th2 shift, forming the basis of their therapeutic potential. nih.govnih.gov

Induction of T-cell Anergy and Unresponsiveness

Altered peptide ligands derived from MBP(87-99) have been shown to induce a state of T-cell anergy, rendering autoreactive T-cells functionally unresponsive. nih.gov This is a critical mechanism for preventing the activation and proliferation of T-cells that would otherwise attack the myelin sheath. Studies have demonstrated that neutral or conservative amino acid substitutions at primary and secondary TCR contact residues of the MBP(87-99) peptide can lead to this anergic state. nih.gov For instance, peptides conjugated with mannan (B1593421) have been suggested to induce T-cell anergy, which may be beneficial in suppressing antigen-specific CD4+ T-helper cell responses. nih.gov The induction of anergy is a key strategy in shifting the immune system towards a state of tolerance towards self-antigens.

T-cell Receptor Antagonism

T-cell receptor (TCR) antagonism is another significant immunomodulatory effect of MBP(87-99) APLs. These APLs can bind to the Major Histocompatibility Complex (MHC) on antigen-presenting cells but fail to properly activate the T-cell through its receptor. This effectively blocks the activation of pathogenic T-cells by the native MBP peptide. acs.orglifetein.com Research has identified that substitutions at residues such as Lysine at position 91 and Proline at position 96, which are crucial for TCR interaction, can convert the peptide into a TCR antagonist. lifetein.commdpi.com The altered topology of these APLs is thought to be a potential mechanism for this antagonism. lifetein.com Structural studies propose that the antagonistic activity of these APLs is due to their ability to bind to MHC, thereby preventing the binding of self-myelin epitopes, while the loss of some interactions with the TCR hinders the activation of T-cells. acs.org

Cytokine Profile Shift and Anti-inflammatory Responses

A hallmark of the immunomodulatory effect of MBP(87-99) APLs is their ability to shift the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. nih.gov The Th1 response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of MS. goat-anti-mouse.com In contrast, the Th2 response involves the secretion of anti-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13). frontiersin.org

Studies have shown that immunization with specific MBP(87-99) APLs can lead to a significant decrease in IFN-γ production and a substantial increase in IL-4 levels. nih.govnih.gov For example, the double-mutant peptide analogue [A⁹¹, A⁹⁶]MBP₈₇₋₉₉ conjugated to reduced mannan did not induce IFN-γ-secreting T cells but elicited very high levels of IL-4. nih.gov Similarly, the [R⁹¹, A⁹⁶]MBP₈₇₋₉₉ peptide conjugated to reduced mannan was found to decrease IFN-γ production. nih.gov This cytokine shift is a crucial mechanism for dampening the inflammatory cascade that leads to demyelination.

| Altered Peptide Ligand | Effect on IFN-γ | Effect on IL-4 | Reference |

|---|---|---|---|

| [R⁹¹, A⁹⁶]MBP₈₇₋₉₉-mannan conjugate | Decreased | Increased | nih.gov |

| [A⁹¹, A⁹⁶]MBP₈₇₋₉₉-mannan conjugate | Not induced | High levels | nih.govnih.gov |

| [A⁹¹]MBP₈₇₋₉₉ | Decreased ratio to IL-4 | Increased ratio to IFN-γ | nih.gov |

Immune Tolerance Induction and Diversion of Th1 Responses

The ultimate goal of APL therapy is to induce long-term, antigen-specific immune tolerance. By promoting T-cell anergy, TCR antagonism, and a shift in the cytokine balance, MBP(87-99) APLs can divert the pathogenic Th1 immune response towards a non-destructive Th2 phenotype. nih.govnih.gov This diversion is a key step in re-establishing tolerance to myelin antigens. nih.gov The conjugation of these peptides to carriers like mannan has been shown to be particularly effective in promoting this Th1 to Th2 shift. nih.govnih.gov Studies have demonstrated that this approach can lead to the suppression of T-cell proliferation and the generation of a regulatory immune environment. nih.gov The induction of T-cell tolerance is considered a primary mechanism for the protective effects observed with these APLs in preclinical models. nih.gov

Conjugation Strategies for Modulating Immunogenicity (e.g., Mannan Conjugation)

To enhance the immunomodulatory properties and in vivo stability of MBP(87-99) APLs, various conjugation strategies have been explored. frontiersin.orgvu.edu.au One of the most promising approaches is the conjugation of these peptides to mannan, a polysaccharide derived from yeast cell walls. frontiersin.orgvu.edu.au Mannan can target mannose receptors on antigen-presenting cells, which can influence the subsequent immune response.

Conjugation of MBP(87-99) APLs to reduced mannan has been shown to significantly enhance their ability to divert the immune response from a Th1 to a Th2 phenotype. nih.govnih.gov For instance, while immunization with certain APLs alone can induce both IFN-γ and IL-4, their conjugation to reduced mannan can lead to a dramatic reduction in IFN-γ and a substantial increase in IL-4 secretion. nih.gov This strategy not only modulates the cytokine response but can also influence antibody production, with studies showing that antibodies generated against mannan-conjugated APLs may not cross-react with the native MBP(87-99) peptide. nih.govnih.gov The use of mannan as a carrier represents a novel strategy to further enhance the therapeutic potential of MBP-based APLs. nih.gov

| Peptide | Conjugation Status | Key Immunological Outcome | Reference |

|---|---|---|---|

| [R⁹¹, A⁹⁶]MBP₈₇₋₉₉ | Conjugated to reduced mannan | 70% less IFN-γ compared to native peptide | nih.gov |

| [A⁹¹, A⁹⁶]MBP₈₇₋₉₉ | Conjugated to reduced mannan | No IFN-γ induction, very high IL-4 levels | nih.gov |

| Cyclo(87–99)[A⁹¹,A⁹⁶]MBP₈₇₋₉₉ | Conjugated to reduced mannan | Further reduction of Th1 cytokines (up to 70%) | acs.org |

Preclinical Investigations of Myelin Basic Protein 87 99 Acetate in Autoimmune Models

Experimental Autoimmune Encephalomyelitis (EAE) Model Systems

The EAE model is pivotal for studying the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutic agents. goat-anti-rabbit.comgoat-anti-mouse.com The administration of MBP(87-99) acetate (B1210297) to susceptible animal strains triggers an autoimmune response that mimics key features of MS, including inflammation of the central nervous system (CNS), demyelination, and neurological deficits. goat-anti-rabbit.comgoat-anti-mouse.comnih.gov

The encephalitogenic properties of the 87-99 region of myelin basic protein are utilized to induce EAE in various rodent strains. nih.gov Active immunization with MBP(87-99) acetate, typically emulsified in Complete Freund's Adjuvant (CFA), leads to the activation of autoreactive T lymphocytes that infiltrate the CNS and mediate inflammatory demyelination. goat-anti-rabbit.comnih.gov The choice of animal strain is critical, as susceptibility to EAE induction by this peptide is linked to the major histocompatibility complex (MHC) class II alleles of the animal. oup.com

Several animal models have been established using MBP(87-99) acetate, each with distinct characteristics:

Lewis Rats: This inbred rat strain is highly susceptible to EAE induced by MBP(87-99). nih.govnih.gov Immunization typically results in an acute, monophasic disease course characterized by ascending paralysis. creative-biolabs.com The disease is mediated by CD4+ T cells specific for MBP epitopes. oup.com

SJL/J Mice: These mice are another commonly used model for EAE induced by MBP(87-99). nih.gov This model often presents with a relapsing-remitting disease course, which more closely mimics the most common form of human MS. nih.gov

Buffalo Rats: The synthetic peptide corresponding to residues 87-99 of myelin basic protein has also been shown to be encephalitogenic in inbred Buffalo-strain rats. nih.gov Active immunization induces acute EAE, with a subset of recovered rats developing a single relapse. nih.gov

The following table summarizes the use of MBP(87-99) Acetate in inducing EAE in these models.

| Animal Model | Typical Disease Course | Key Features |

| Lewis Rats | Acute, monophasic paralysis | High susceptibility; CD4+ T cell-mediated pathology. nih.govnih.govcreative-biolabs.comoup.com |

| SJL/J Mice | Relapsing-remitting paralysis | Mimics the common form of human MS. nih.govnih.gov |

| Buffalo Rats | Acute EAE, potential for a single relapse | Demonstrates the encephalitogenicity of the 87-99 region in another rat strain. nih.gov |

Altered Peptide Ligands (APLs) are synthetic peptides derived from an immunodominant epitope, such as MBP(87-99), with specific amino acid substitutions. These modifications can alter the peptide's interaction with the MHC and T-cell receptor (TCR), leading to a modified immune response. APLs of MBP(87-99) have been extensively investigated for their potential to ameliorate or prevent EAE. nih.govnih.govmdpi.com

The therapeutic strategy behind APLs is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, or to induce T-cell anergy or deletion. nih.govnih.gov Studies have shown that single or multiple amino acid substitutions at critical TCR contact sites within the MBP(87-99) sequence can result in APLs that effectively suppress EAE. nih.govnih.gov

Key findings from studies on MBP(87-99) APLs include:

Single alanine (B10760859) substitutions at positions 91 or 97 of the human MBP(87-99) peptide were able to block the development of chronic relapsing EAE in SJL/J mice. nih.gov

The non-encephalitogenic APL [A⁹¹]MBP(87-99) appeared to induce a shift from a Th1 to a Th2 cytokine profile. nih.govnih.gov

Cyclic altered peptide analogues of MBP(87-99) with substitutions at positions 91 and/or 96 have been shown to strongly inhibit EAE in Lewis rats when administered prophylactically or therapeutically. mdpi.comilo.org For example, cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP(87–99) was highly effective in preventing the clinical and pathological signs of EAE. mdpi.comilo.org

The table below provides examples of MBP(87-99) APLs and their observed effects in EAE models.

| Altered Peptide Ligand (APL) | Animal Model | Observed Effect on EAE | Proposed Mechanism of Action |

| [A⁹¹]MBP(87-99) | SJL/J Mice | Blocked development of relapsing EAE. nih.govnih.gov | Induction of a Th1 to Th2 cytokine shift. nih.govnih.gov |

| [A⁹⁷]MBP(87-99) | SJL/J Mice | Blocked development of relapsing EAE. nih.gov | Deletion of MBP(87-99) responsive cells. nih.gov |

| cyclo(87–99)[Arg⁹¹, Ala⁹⁶]MBP(87–99) | Lewis Rats | Strongly inhibited EAE development. mdpi.comilo.org | Not specified, but demonstrated high efficacy in prevention. mdpi.comilo.org |

| [R⁹¹, A⁹⁶]MBP(87–99) | Lewis Rats | Inhibited EAE. nih.gov | Increased Th2/Th1 cytokine ratio. nih.gov |

Histopathological analysis of the CNS in EAE models induced by MBP(87-99) is crucial for understanding the underlying neuroinflammatory processes. These assessments reveal the extent of immune cell infiltration, demyelination, and glial cell activation, providing a more complete picture of the disease pathology. nih.govnih.gov

Key histopathological and neuroinflammatory findings in these models include:

T-cell Infiltration: A hallmark of EAE is the infiltration of T lymphocytes into the spinal cord and brain. nih.govnih.gov These inflammatory infiltrates are typically found in perivascular cuffs and the surrounding parenchyma.

MHC Class II Expression: Increased expression of MHC class II molecules is observed on antigen-presenting cells within the CNS during EAE. nih.gov This is indicative of an active immune response within the target organ.

Microglia Activation: Microglia, the resident immune cells of the CNS, become activated in response to the inflammatory environment in EAE. nih.gov This activation is characterized by morphological changes and the upregulation of cell surface markers.

Immunization with a weakly encephalitogenic epitope of MBP(87-99) in Lewis rats was shown to induce significant T-cell infiltration, MHC class II expression, and microglia activation in the spinal cord, even in the absence of clinical paralysis. nih.gov This highlights the sensitivity of these markers in detecting neuroinflammation.

The following table summarizes the key histopathological and neuroinflammatory markers assessed in EAE models induced by MBP(87-99).

| Histopathological/Neuroinflammatory Marker | Observation in EAE | Significance |

| T-cell Infiltration | Presence of T lymphocytes in the spinal cord and brain. nih.govnih.gov | Indicates a cell-mediated autoimmune attack on the CNS. |

| MHC Class II Expression | Upregulation on antigen-presenting cells in the CNS. nih.gov | Reflects active antigen presentation and immune response within the CNS. |

| Microglia Activation | Morphological changes and increased expression of activation markers. nih.gov | A key component of the neuroinflammatory response. |

In Vitro Immunological Assays and Cellular Responses

In vitro assays are essential for dissecting the cellular and molecular mechanisms underlying the immune response to MBP(87-99) acetate. These assays allow for the detailed characterization of T-cell responses and cytokine profiles in a controlled environment.

Lymphocyte proliferation assays are used to measure the activation and expansion of T cells in response to a specific antigen. In the context of MBP(87-99), these assays are used to assess the reactivity of T cells from immunized animals or from human subjects. nih.gov

Key applications of lymphocyte proliferation assays include:

T-cell Clones: MBP(87-99)-specific T-cell clones can be isolated and expanded in vitro to study their antigen specificity, functional properties, and response to APLs. nih.gov These clones are valuable tools for understanding the pathogenic T-cell response.

The table below summarizes the use of lymphocyte proliferation assays in the study of MBP(87-99).

| Cell Type | Assay Purpose | Example Finding |

| T-cell Clones | To study the specificity and function of MBP(87-99)-reactive T cells. nih.gov | [A⁹¹]MBP(87-99) acts as a partial agonist for the L10C1 T-cell clone. nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | To assess the overall T-cell response to MBP(87-99) and its APLs. nih.gov | The cyclic analogue cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP(87-99) induced proliferation of human peripheral blood T-cells. nih.gov |

The measurement of cytokine secretion by T cells in response to MBP(87-99) provides insights into the nature of the immune response (e.g., Th1, Th2, or Th17). nih.govnih.gov Cytokines play a critical role in mediating inflammation and regulating immune responses in EAE and MS. goat-anti-mouse.com

Key cytokines measured in response to MBP(87-99) include:

Pro-inflammatory (Th1) Cytokines: Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are associated with the pathogenic Th1 response that drives EAE. goat-anti-mouse.comnih.gov

Anti-inflammatory (Th2) Cytokines: Interleukin-4 (IL-4) and Interleukin-10 (IL-10) are associated with a protective Th2 response that can ameliorate EAE. nih.govnih.gov

Studies have shown that APLs of MBP(87-99) can modulate the cytokine profile. For instance, immunization of mice with the APLs [R⁹¹, A⁹⁶]MBP(87-99) and [A⁹¹, A⁹⁶]MBP(87-99) induced both IFN-γ and IL-4 responses, whereas the native peptide only induced IFN-γ. nih.gov Furthermore, the [A⁹¹]MBP(87-99) APL was shown to increase the ratio of IL-4 to IFN-γ or IL-2. nih.gov

The following table summarizes the cytokine responses observed in relation to MBP(87-99) and its APLs.

| Cytokine | Type | Role in EAE | Modulation by MBP(87-99) APLs |

| Interferon-gamma (IFN-γ) | Pro-inflammatory (Th1) | Pathogenic; promotes inflammation. goat-anti-mouse.comnih.gov | APLs can reduce IFN-γ production. nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory (Th1) | Contributes to inflammation and tissue damage. goat-anti-mouse.comnih.gov | [A⁹¹]MBP(87-99) can reduce TNF-α production. nih.gov |

| Interleukin-4 (IL-4) | Anti-inflammatory (Th2) | Protective; can inhibit EAE. nih.govnih.gov | APLs can increase IL-4 production, leading to a Th2 shift. nih.govnih.gov |

| Interleukin-10 (IL-10) | Anti-inflammatory (Th2) | Suppresses inflammatory responses. nih.gov | Can be induced by APLs, contributing to immune regulation. mdpi.com |

Analysis of Cross-Reactivity with Native Myelin Peptides

The potential for cross-reactivity between synthetic peptide analogues and their native counterparts is a critical consideration in the development of immunotherapies for autoimmune diseases. In the context of Myelin Basic Protein (MBP) (87-99), a key immunodominant epitope implicated in multiple sclerosis (MS), studies have explored the cross-reactive potential of altered peptide ligands (APLs) with native myelin peptides. These investigations are crucial for designing therapies that can modulate the autoimmune response without triggering an unwanted inflammatory reaction.

Research has demonstrated that modifications to the MBP(87-99) sequence can significantly impact its cross-reactivity. For instance, a double-mutant peptide analogue, [A91, A96]MBP87–99, when conjugated to reduced mannan (B1593421), was found to generate antibodies that did not cross-react with the native MBP(87–99) peptide. researchgate.netresearchgate.net Similarly, a cyclic double mutant peptide, cyclo(87−99)[A91,A96]MBP87−99, induced T-cell and antibody responses that also did not cross-react with the native MBP87–99 peptide. goat-anti-rabbit.com This lack of cross-reactivity is a desirable characteristic for APLs designed to induce a tolerogenic or deviated immune response.

The concept of molecular mimicry further highlights the importance of understanding cross-reactivity. Peptides from various pathogens, such as human papillomavirus and Epstein-Barr virus, have been shown to be recognized by MBP(87-99)-specific T cells, indicating a structural similarity that can lead to cross-reactive autoimmune responses. nih.govescholarship.orgacs.org This phenomenon underscores the delicate balance required when designing APLs to ensure they selectively modulate the autoimmune response to the self-antigen without inadvertently activating T cells that recognize foreign antigens.

Studies have also shown that even single amino acid substitutions in the MBP(87-99) sequence can alter T-cell responses and cross-reactivity. researchgate.net The ability of some APLs to induce a new population of T cells that secrete modulatory cytokines like IL-4 and cross-react with the native myelin peptide is a promising therapeutic avenue. nih.gov However, the complexity of the human T-cell response to MBP peptides, with its extensive heterogeneity in antigen recognition, presents a significant challenge in the design of universally effective APL-based immunotherapies. nih.govfrontiersin.org

Interactive Table: Cross-Reactivity of MBP(87-99) Analogues

| Analogue | Cross-Reactivity with Native MBP(87-99) | Key Finding |

|---|---|---|

| [A91, A96]MBP87–99-mannan conjugate | No antibody cross-reactivity | Demonstrates potential for specific immunomodulation. researchgate.netresearchgate.net |

| cyclo(87−99)[A91,A96]MBP87−99 | No T-cell or antibody cross-reactivity | Cyclization and mutation can eliminate cross-reactivity. goat-anti-rabbit.com |

Investigations into Pain Hypersensitivity and Neuroinflammation

MBP(87-99) Involvement in Neuropathic Pain Mechanisms

Recent preclinical studies have implicated fragments of myelin basic protein, including the MBP(87-99) epitope, in the pathogenesis of neuropathic pain. nih.gov Following nerve injury, the degradation of myelin can release immunogenic peptides that contribute to pain hypersensitivity. nih.govnih.gov

Investigations in animal models have shown that active immunization with the MBP(87-99) peptide can induce significant mechanical and thermal pain hypersensitivity. researchgate.netnih.gov This pain-like behavior is associated with key features of neuroinflammation, including the infiltration of T cells, increased expression of MHC class II molecules, and the activation of microglia in the spinal cord. researchgate.netnih.gov Notably, these symptoms can occur even in the absence of the clinical signs of paralysis typically associated with experimental autoimmune encephalomyelitis (EAE). researchgate.netnih.gov

The release of MBP-derived peptides appears to be a critical step in a cascade of events leading to pain. These peptides can trigger a widespread transcriptional response in the peripheral nerve, dorsal root ganglia (DRG), and spinal cord, ultimately leading to persistent tactile allodynia—a state where normally innocuous stimuli are perceived as painful. nih.gov Interestingly, the proalgesic (pain-promoting) activity of MBP-derived peptides has been observed to be more prevalent and potent in females, suggesting a sex-specific mechanism in the development of neuropathic pain. escholarship.orgnih.gov

The mechanism appears to involve T-cell dependent pathways. nih.gov Administration of immunodominant MBP peptides, such as MBP(84-104) which encompasses the 87-99 region, into the sciatic nerve of naïve animals is sufficient to produce robust and lasting mechanical allodynia. nih.gov This is accompanied by an increase in T cells and MHC class II-reactive cells at the injection site, indicating a local immune response. nih.gov

Interactive Table: Effects of MBP(87-99) Administration on Pain and Neuroinflammation

| Parameter | Observation | Implication in Neuropathic Pain |

|---|---|---|

| Mechanical Withdrawal Threshold | Decreased | Increased sensitivity to touch (mechanical allodynia). researchgate.netnih.gov |

| Thermal Pain Threshold | Decreased | Increased sensitivity to heat. nih.gov |

| T-cell Infiltration in Spinal Cord | Increased | T-cells play a role in central pain sensitization. researchgate.netnih.gov |

| Microglia Activation in Spinal Cord | Increased | Neuroinflammatory response contributes to pain maintenance. researchgate.netnih.gov |

Modulation of Neuroinflammation by APLs in Pain Models

Given the role of MBP(87-99) in driving pain hypersensitivity and neuroinflammation, altered peptide ligands of this epitope have been investigated for their therapeutic potential in pain models. The rationale is that APLs can modulate the T-cell response, shifting it from a pro-inflammatory to an anti-inflammatory or regulatory phenotype, thereby alleviating pain.

Studies utilizing a cyclic, double-mutant APL, Cyclo-87–99[A91,A96]MBP87–99, have demonstrated significant analgesic effects in animal models of neuropathic pain. researchgate.netnih.govnih.gov Co-immunization with this APL was found to significantly decrease the mechanical and thermal pain hypersensitivity induced by the native MBP(87-99) peptide. researchgate.netnih.gov

The analgesic effect of the APL is linked to its ability to modulate the underlying neuroinflammatory processes. In animals treated with the APL, there was a marked reduction in the infiltration of T cells and macrophages into the injured nerve and a decrease in microglia activation in the spinal cord. researchgate.netnih.gov Furthermore, immunization with this APL was associated with an upregulation of anti-inflammatory (M2) macrophages in the injured nerve. researchgate.net

These findings suggest that immunomodulation using non-encephalitogenic MBP-derived APLs can be an effective strategy for mitigating neuropathic pain. nih.gov By targeting the specific T-cell response that contributes to neuroinflammation, APLs offer a more targeted therapeutic approach compared to general immunosuppressants. nih.govfrontiersin.org This highlights the crucial role of neuroimmune crosstalk in the pathophysiology of neuropathic pain and opens avenues for the development of novel, non-addictive immunomodulatory therapies for chronic pain conditions. researchgate.netnih.gov

Structural and Post Translational Aspects of Myelin Basic Protein 87 99 Epitope

Molecular Modeling and Conformational Analysis (e.g., MHC-Peptide Complex, TCR Interactions)

Molecular modeling and conformational analysis have been instrumental in elucidating the structural basis of MBP(87-99) recognition by the immune system. This peptide binds to Major Histocompatibility Complex (MHC) class II molecules, specifically variants like HLA-DR2b, to be presented to T-cell receptors (TCRs). uoa.grnih.gov

Molecular dynamics simulations show that the MBP(87-99) peptide binds within the groove of the MHC molecule through a network of hydrogen bonds involving the peptide backbone. uoa.gr Specific residues of the peptide act as anchors, fitting into pockets within the MHC groove. For instance, in the complex with the murine MHC class II molecule I-A, residues Val87, Phe90, Asn92, and Thr95 of the MBP(87-99) peptide are anchored into pockets P1, P4, P6, and P9, respectively. uoa.grnih.gov

Once complexed with MHC, the peptide is presented to TCRs. Certain residues of the MBP(87-99) peptide point upwards from the MHC groove and are crucial for TCR interaction. nih.gov Studies have identified His88, Phe89, Lys91, and Pro96 as key TCR contact residues. nih.govnih.gov The interaction between the TCR and the peptide-MHC (pMHC) complex is a critical step in initiating the T-cell mediated immune response. uoa.gr

Alterations to these key TCR contact sites, creating what are known as Altered Peptide Ligands (APLs), can dramatically change the immunological outcome. For example, molecular modeling of APLs such as [Arg91, Ala96]MBP(87-99) and [Ala91, Ala96]MBP(87-99) revealed that while they can still bind to the MHC molecule, the orientation of the primary TCR contact residues His88 and Phe89 is altered. nih.govacs.orgresearchgate.net These residues become buried in the HLA grooves and are no longer available for effective interaction with the TCR, which may explain their antagonistic or altered T-cell signaling properties. nih.govnih.govresearchgate.net This structural difference hinders the activation of T-cells, preventing the pro-inflammatory response typically triggered by the native peptide. acs.orgresearchgate.net

| Residue Position | Amino Acid (Native) | Interaction Role | Binding Partner | Reference |

|---|---|---|---|---|

| 87 | Valine (Val) | Primary Anchor | MHC Pocket P1 | uoa.grnih.gov |

| 88 | Histidine (His) | TCR Contact | T-Cell Receptor | nih.govnih.gov |

| 89 | Phenylalanine (Phe) | TCR Contact | T-Cell Receptor | nih.govresearchgate.net |

| 90 | Phenylalanine (Phe) | Primary Anchor | MHC Pocket P4 | uoa.grnih.gov |

| 91 | Lysine (Lys) | TCR Contact | T-Cell Receptor | nih.govnih.gov |

| 92 | Asparagine (Asn) | Secondary Anchor | MHC Pocket P6 | uoa.grnih.gov |

| 95 | Threonine (Thr) | Secondary Anchor | MHC Pocket P9 | uoa.grnih.gov |

| 96 | Proline (Pro) | TCR Contact | T-Cell Receptor | nih.govnih.gov |

Post-Translational Modifications and Isoform Diversity

Myelin Basic Protein is subject to a wide array of post-translational modifications (PTMs), including phosphorylation, methylation, deamidation, and citrullination. genscript.combiosynth.comportlandpress.com These modifications, combined with several splice variants, result in a complex mixture of MBP isoforms and charge isomers. nih.govbiosynth.comultrasoundandmriforcancertherapy.ca The 18.5 kDa isoform is the most predominant in the adult human central nervous system. portlandpress.commerckmillipore.com These PTMs are not static; their patterns can change in pathological conditions such as MS, suggesting they play a role in the disease process. nih.govportlandpress.com

Citrullination is the enzymatic conversion of an arginine residue to a citrulline residue, a process catalyzed by peptidylarginine deiminase (PAD) enzymes. vu.edu.au This modification has been observed at several arginine sites on MBP and is elevated in MS brain tissue. nih.govvu.edu.au The conversion of a positively charged arginine to a neutral citrulline can alter the protein's structure, susceptibility to proteolysis, and its immunological properties. karger.com

Specifically within the MBP(87-99) epitope, arginine at position 97 can be citrullinated. vu.edu.au Studies on citrullinated MBP peptides have shown a significant impact on the immune response. When peripheral blood mononuclear cells from MS patients were exposed to citrullinated APLs of the MBP(87-99) epitope, such as linear [Cit91, Ala96, Cit97]MBP87−99, they induced a strong, pro-inflammatory Th1-polarized cytokine response. vu.edu.auacs.org This is in contrast to the heterogeneous responses seen with the non-citrullinated versions. acs.org This finding suggests that citrullination of self-antigens like MBP could be a critical step in breaking immune tolerance and triggering autoimmune disease in individuals with a genetic predisposition. acs.orguaeu.ac.aenih.gov The combination of citrullination and the peptide's backbone conformation are significant factors in triggering this pro-inflammatory response. vu.edu.aunih.gov

Phosphorylation is another common PTM of MBP, occurring on various serine and threonine residues. genscript.com This modification is dynamic and plays a role in modulating MBP's interactions with lipids and other proteins. portlandpress.com Research indicates that phosphorylation levels on MBP are greatly reduced or absent in peptides isolated from MS samples compared to normal brain tissue. nih.gov

Deamidation is a non-enzymatic modification that can occur on asparagine and glutamine residues. genscript.comnih.gov Within the MBP(87-99) sequence, asparagine at position 92 is a potential site for deamidation. genscript.com This modification, like citrullination, alters the charge of the peptide and can potentially create neo-epitopes that are recognized by the immune system. nih.gov

Post-translational modifications can profoundly influence how the MBP(87-99) epitope is recognized and how it functions immunologically. genscript.com These modifications can affect the peptide's affinity for the MHC binding groove and/or its interaction with the TCR. biorxiv.org

Citrullination, by removing a positive charge, can alter the electrostatic interactions that govern peptide binding and recognition. Research suggests that citrullination can increase the binding of MBP-derived peptides to MHC molecules, potentially enhancing their presentation to T-cells. biorxiv.orgnih.gov The subsequent T-cell response to these citrullinated epitopes is often skewed towards a pro-inflammatory Th1 phenotype, which is implicated in the pathology of MS. acs.orgimmunomart.com This modification can expose new epitopes, leading to a process known as epitope spreading, which can sustain and worsen the autoimmune response. karger.com

Similarly, deamidation and phosphorylation introduce structural and charge changes that can disrupt the normal recognition of the self-peptide, potentially leading to a breakdown of immune tolerance. genscript.comnih.gov PTMs on solvent-exposed residues that are involved in TCR engagement are likely to have a significant impact on T-cell activation. biorxiv.org The altered phosphorylation state of MBP in MS brains further points to the role of PTMs in the disease's pathogenesis, possibly by altering the protein's structure and its processing into antigenic peptides. nih.gov

| Modification | Affected Residue Type | Potential Site in MBP(87-99) | Immunological Impact | Reference |

|---|---|---|---|---|

| Citrullination | Arginine | Arg97 | Alters charge, can enhance MHC binding, and promotes a pro-inflammatory Th1 T-cell response. | vu.edu.auacs.orgbiorxiv.org |

| Phosphorylation | Serine, Threonine | Thr95, Thr98 | Levels are decreased in MS lesions; may alter protein structure and processing. | genscript.comnih.gov |

| Deamidation | Asparagine, Glutamine | Asn92 | Alters peptide charge, potentially creating neo-epitopes that can be recognized by the immune system. | genscript.comnih.gov |

Advanced Research Perspectives and Methodological Innovations

Strategies for Rational Design of Enhanced Immunomodulatory Peptides

The rational design of peptides based on the MBP(87-99) sequence aims to create analogues, often called Altered Peptide Ligands (APLs), with improved stability and a modified immunological profile. The primary goal is to shift the autoimmune response from a pro-inflammatory T helper 1 (Th1) phenotype, characterized by cytokines like interferon-gamma (IFN-γ), towards an anti-inflammatory T helper 2 (Th2) or a regulatory phenotype, associated with cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.govmdpi.com

Key strategies in the rational design of MBP(87-99) APLs include:

Amino Acid Substitution: Specific residues within the MBP(87-99) sequence are critical for its interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR). nih.gov Studies have identified Lysine (K) at position 91 and Proline (P) at position 96 as crucial TCR contact sites. nih.govmdpi.com Substituting these amino acids can alter the peptide's interaction with autoreactive T cells. For instance, replacing K91 with Arginine (R) or Alanine (B10760859) (A), and P96 with Alanine (A), has been shown to create APLs that inhibit experimental autoimmune encephalomyelitis (EAE), the animal model for multiple sclerosis. nih.govmdpi.com These modifications can convert the peptide from an agonist that activates pathogenic T cells into an antagonist or a partial agonist that induces a tolerogenic response. nih.gov

Peptide Cyclization: Linear peptides are often susceptible to rapid degradation by proteases in vivo. Cyclization, the process of forming a covalent bond between the peptide's ends or between a terminus and an amino acid side chain, can significantly enhance stability. mdpi.comjci.org This structural constraint also reduces conformational flexibility, which can lock the peptide into a bioactive conformation that favors tolerogenic signaling. vu.edu.au Research has shown that cyclic analogues of MBP(87-99) APLs, such as cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP(87-99), are highly effective at preventing the clinical symptoms of EAE. mdpi.com These cyclic peptides have demonstrated greater stability against lysosomal enzymes compared to their linear counterparts. mdpi.com

The table below summarizes key modifications to the MBP(87-99) peptide and their observed immunological effects in preclinical studies.

| Modification Type | Specific Analogue | Key Findings |

| Amino Acid Substitution | [A⁹¹, A⁹⁶]MBP(87-99) | Diverts immune response from Th1 (IFN-γ) to Th2 (IL-4). nih.gov |

| Amino Acid Substitution | [R⁹¹, A⁹⁶]MBP(87-99) | Inhibited EAE induced by the native peptide; increased Th2/Th1 cytokine ratio. nih.gov |

| Cyclization & Substitution | cyclo(87-99)[Ala⁹¹,⁹⁶]MBP(87-99) | Reduced Th1 responses, with a further reduction when conjugated to mannan (B1593421). mdpi.commdpi.com |

| Cyclization & Substitution | cyclo(87-99)[Arg⁹¹, Ala⁹⁶]MBP(87-99) | Strongly inhibited EAE and provided lasting protection in a rat model. mdpi.com |

Novel Delivery Systems for Targeted Immune Intervention

The efficacy of immunomodulatory peptides like MBP(87-99) acetate (B1210297) and its analogues is critically dependent on their delivery to the appropriate cells and tissues. Novel delivery systems are being developed to protect the peptides from degradation, enhance their bioavailability, and target them specifically to antigen-presenting cells (APCs) to promote tolerance.

Mannan Conjugation: One of the most promising strategies involves conjugating MBP(87-99) peptides to mannan, a polysaccharide that targets the mannose receptor (CD206) expressed on APCs like dendritic cells and macrophages. mdpi.comnih.gov This targeted delivery system is designed to induce a tolerogenic state. nih.gov Studies have shown that conjugating [A⁹¹, A⁹⁶]MBP(87-99) to reduced mannan completely diverts the immune response from a Th1 to a Th2 phenotype, eliminating IFN-γ production while eliciting high levels of IL-4. nih.govnih.gov This approach combines the benefits of an altered peptide ligand with a targeted delivery vehicle to maximize the desired immunomodulatory effect. mdpi.com

Liposomal Encapsulation: Liposomes are microscopic vesicles that can encapsulate peptides, protecting them from enzymatic degradation and facilitating their uptake by cells. nih.govnih.gov Mannosylated liposomes, which have mannose molecules on their surface, can also be used to target the mannose receptor on APCs. nih.govnih.gov While much of the research with mannosylated liposomes has focused on other MBP epitopes, the principle is directly applicable to MBP(87-99). nih.govnih.gov This delivery system can be used to co-deliver multiple myelin peptides, potentially addressing the issue of epitope spreading. nih.gov

Nanoparticle-Based Systems: Polymeric nanoparticles are also being explored as carriers for myelin antigens. These systems can be engineered to control the release of the peptide and target specific immune cell populations, offering another avenue for inducing antigen-specific tolerance.

Comprehensive Analysis of Immunoregulatory Cell Subsets (e.g., Regulatory T cells)

The therapeutic goal of using MBP(87-99) analogues is to rebalance (B12800153) the immune system by modulating the function and prevalence of various immunoregulatory cell subsets. The primary mechanism investigated is the deviation of the T-cell response from a pathogenic Th1/Th17 axis to a protective Th2 or regulatory phenotype.

Research indicates that APLs of MBP(87-99) can significantly alter cytokine profiles. For example, the [A⁹¹, A⁹⁶]MBP(87-99) analogue, especially when conjugated to mannan, leads to a profound reduction in IFN-γ and a marked increase in IL-4. nih.govnih.gov This cytokine shift is a hallmark of immune deviation towards a Th2 response, which can counteract Th1-mediated inflammation. nih.gov

Furthermore, there is evidence for the induction of specific subsets of regulatory T cells (Tregs). Soluble peptide therapy in EAE models has been shown to induce IL-10-producing T cells, a population often referred to as Type 1 regulatory T cells (Tr1). jci.org These cells are crucial for mediating active tolerance and can suppress inflammatory responses in a bystander fashion. jci.org Studies on MBP-specific T cells from patients have revealed that these cells can be comprised of both pro-inflammatory and regulatory subsets, with the regulatory phenotype characterized by high expression of the transcription factor FOXP3 and potent suppressive functions. oup.com The administration of modified MBP(87-99) peptides may work by selectively expanding these pre-existing regulatory populations or by converting pathogenic T cells into a regulatory phenotype. mdpi.comoup.com

The table below details the observed effects of modified MBP(87-99) peptides on key immunoregulatory cytokines.

| Peptide Analogue | Cytokine Change | Implied Effect on Cell Subsets |

| [R⁹¹, A⁹⁶]MBP(87-99) | ↓ IFN-γ (70% reduction with mannan) | Shift away from Th1 response. nih.gov |

| [A⁹¹, A⁹⁶]MBP(87-99) | No IFN-γ, ↑ High IL-4 (with mannan) | Strong deviation to Th2 response. nih.govnih.gov |

| cyclo(87-99)[Ala⁹¹,⁹⁶]MBP(87-99) | ↓ IFN-γ, ↑ IL-4 | Promotion of Th2 cell-type responses. mdpi.com |

| Soluble MBP(87-99) (in EAE therapy) | ↑ High IL-10, ↑ Low IL-4 | Induction of Tr1 regulatory cells. jci.org |

Interplay with Other Myelin Antigens and Broadening Immune Tolerance

The autoimmune response in diseases like multiple sclerosis is complex and often involves reactivity to multiple epitopes on MBP as well as other myelin proteins such as Proteolipid Protein (PLP) and Myelin Oligodendrocyte Glycoprotein (MOG). mdpi.comnih.gov This phenomenon, known as "epitope spreading," means that an effective immunotherapy targeting only a single epitope like MBP(87-99) must also be able to control the broader autoimmune response. nih.gov

Research has demonstrated that inducing tolerance to one myelin peptide can suppress the pathogenic response to another, a mechanism known as bystander suppression. frontiersin.org For example, studies in EAE have shown that inducing tolerance with a specific MBP peptide can ameliorate disease induced by a different, non-cross-reactive MBP epitope. jci.orgnih.gov Specifically, cyclic altered analogues of MBP(87-99) have been shown to strongly inhibit EAE induced by the MBP(72-85) peptide in Lewis rats. mdpi.comnih.gov This suggests that the regulatory mechanisms induced by the MBP(87-99) APL, such as the secretion of IL-10 by Tr1 cells, can suppress inflammation within the local microenvironment of the central nervous system, thereby inhibiting effector T cells specific for other epitopes. jci.orgfrontiersin.org

This concept is crucial for developing a robust therapy. If tolerance induction via MBP(87-99) can create a regulatory environment in the central nervous system, it could potentially control the ongoing damage mediated by T cells specific to PLP, MOG, or other MBP epitopes that arise through determinant spreading. jci.orgfrontiersin.org This broadens the therapeutic potential of a single-peptide-based approach and is a key area of ongoing investigation. frontiersin.org Strategies using cocktails of different myelin peptides are also being explored to address this multi-antigenic response directly. frontiersin.orgcnr.it

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using MBP (87-99) Acetate to induce Experimental Autoimmune Encephalomyelitis (EAE) in animal models?

- Answer : Key considerations include:

- Dose optimization : Suboptimal doses may fail to induce consistent Th1 polarization, while excessive doses could induce non-specific inflammation. Typical doses range from 50–200 µg/animal, depending on species and adjuvant .

- Administration route : Subcutaneous or intraperitoneal routes are commonly used, with adjuvants like Complete Freund’s Adjuvant (CFA) to enhance immunogenicity .

- Control groups : Include cohorts treated with scrambled peptides or vehicle to distinguish antigen-specific responses from background inflammation .

Q. How should MBP (87-99) Acetate be stored and reconstituted to ensure stability in long-term studies?

- Answer :

- Storage : Lyophilized powder should be stored at -20°C in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Reconstituted solutions (e.g., in PBS or sterile water) are stable for ≤1 week at 4°C or ≤1 month at -80°C .

- Solubility : Verify solubility via centrifugation (10,000 × g, 10 min) to remove insoluble aggregates. Use sterile, endotoxin-free buffers to prevent immune activation artifacts .

Q. What analytical methods are recommended for confirming the purity and identity of MBP (87-99) Acetate batches?

- Answer :

- HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA/acetonitrile gradient) to assess purity (>95% by area under the curve) .

- Mass Spectrometry (MS) : Confirm molecular weight (1555.8–1557.8 Da) using MALDI-TOF or ESI-MS. Discrepancies >0.1 Da warrant batch rejection .

- Amino Acid Analysis (AAA) : Hydrolyze peptides and quantify residues via pre-column derivatization (e.g., AccQ-Tag) to validate sequence integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Th1/Th2 polarization outcomes induced by MBP (87-99) Acetate across different studies?

- Answer : Contradictions may arise from:

- Peptide modifications : Check for oxidation (e.g., methionine residues) or deamidation (asparagine/glutamine) using tandem MS .

- Experimental models : Strain-specific MHC haplotypes (e.g., HLA-DR2 in humans vs. H-2u in mice) influence T-cell receptor (TCR) recognition. Validate peptide-MHC binding via surface plasmon resonance (SPR) .

- Cytokine milieu : Use neutralizing antibodies (e.g., anti-IL-12 for Th1, anti-IL-4 for Th2) to dissect polarization drivers .

Q. What strategies are effective in modifying the MBP (87-99) epitope to enhance its utility in studying TCR signaling or therapeutic tolerance?

- Answer :

- Altered Peptide Ligands (APLs) : Substitute key residues (e.g., Arg91 → Ala) to reduce encephalitogenicity while retaining TCR binding. For example, [Arg91, Ala96]-MBP (87-99) shows reduced Th1 polarization in murine EAE .

- Cyclization : Introduce disulfide bonds (e.g., Cys substitutions at positions 87 and 99) to stabilize β-sheet structures and improve MHC-II binding kinetics .

- Citrullination : Mimic post-translational modifications (e.g., arginine → citrulline) to study epitope spreading in MS patients .

Q. How does the immunodominant MBP (83-99) region differ functionally from MBP (87-99) in HLA-DR2-restricted T-cell responses?

- Answer :

- Structural basis : MBP (83-99) includes additional N-terminal residues (Glu83-Asn86) that stabilize interactions with HLA-DR2’s hydrophobic pockets, enhancing TCR avidity .

- Functional assays : Compare T-cell activation using tetramer staining or IFN-γ ELISpot. MBP (83-99) elicits stronger responses in HLA-DR2 transgenic mice, making it preferable for humanized MS models .

Q. What quality control measures mitigate batch-to-batch variability in MBP (87-99) Acetate for sensitive bioassays?

- Answer :

- Peptide content analysis : Quantify via UV spectrophotometry (λ = 280 nm) or AAA to adjust for salt/water content discrepancies .

- Endotoxin testing : Use Limulus Amebocyte Lysate (LAL) assays to ensure levels <0.1 EU/mg, as endotoxins skew macrophage/DC activation .

- Functional validation : Pre-test batches in pilot EAE studies or in vitro T-cell proliferation assays to confirm bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.